2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZBEQXRSLWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 2 3 Fluorophenyl 2,5 Diazabicyclo 2.2.1 Heptane
Spectroscopic Characterization Beyond Basic Compound Identification
Nuclear Magnetic Resonance (NMR) Studies for Conformation and Stereochemistry
No published studies detailing the one-dimensional or two-dimensional NMR analysis of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane are available. Such studies would be crucial for determining the solution-state conformation of the bicyclic framework and the stereochemical relationships between its protons.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Specific infrared (IR) and Raman spectroscopic data for this compound have not been reported. This information would typically be used to confirm the presence of key functional groups and provide insights into the molecule's vibrational modes.
X-ray Crystallography of this compound Derivatives
Solid-State Conformations and Intermolecular Interactions
There are no published crystal structures for this compound or its derivatives. X-ray crystallography would provide definitive information about its solid-state conformation, bond lengths, bond angles, and any intermolecular interactions such as hydrogen bonding or stacking.
Influence of Fluorine Substitution on Crystal Packing
Without crystallographic data, the influence of the fluorine atom on the crystal packing of this compound cannot be discussed. This analysis would typically involve examining how the electronegativity and size of the fluorine atom affect the arrangement of molecules in the crystal lattice.
Chiroptical Properties and Stereochemical Assignment
No studies on the chiroptical properties, such as circular dichroism (CD) or optical rotatory dispersion (ORD), of this compound have been found. These techniques are essential for assigning the absolute stereochemistry of chiral molecules.
Dynamic Conformational Analysis of this compound in Solution: A Review of Available Data
Dynamic conformational analysis in solution typically involves the use of advanced spectroscopic techniques, most notably variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, in conjunction with computational modeling. These methods allow for the characterization of different conformational states, the determination of the energetic barriers to interconversion between these states, and the influence of the solvent on the conformational equilibrium.
For a molecule such as this compound, a dynamic conformational analysis would be expected to investigate phenomena such as:
Nitrogen Inversion: The inversion of the nitrogen atoms within the diazabicyclo[2.2.1]heptane core. This process can be influenced by the nature and size of the substituent on the nitrogen, in this case, the 3-fluorophenyl group.
Rotation of the Phenyl Group: The rotational barrier of the C-N bond connecting the 3-fluorophenyl group to the bicyclic core. This rotation can be influenced by steric hindrance and electronic effects.
Ring Pseurodrotation/Flipping: While the bicyclo[2.2.1]heptane system is relatively rigid, some degree of flexibility may exist, and its dynamics could be explored.
To provide the detailed research findings and data tables as requested, specific experimental data from techniques like VT-NMR would be necessary. This would include:
Coalescence Temperatures (Tc): The temperature at which two or more NMR signals from interconverting conformers merge into a single broad peak.
Rate Constants (k): The rates of conformational exchange at different temperatures.
Activation Energy Barriers (ΔG‡, ΔH‡, ΔS‡): The thermodynamic parameters that quantify the energy required for the conformational changes to occur.
Similarly, computational chemistry studies would provide valuable insights, including:
Relative Energies of Conformers: The calculated energy differences between various stable conformations of the molecule.
Geometries of Conformers: The optimized 3D structures of the different conformers.
Calculated Energy Barriers: The computationally determined energy barriers for conformational interconversions, which can be compared with experimental results.
Unfortunately, a comprehensive search of scholarly databases has not yielded any publications containing this specific experimental or computational data for this compound. While there is research on the conformational analysis of other substituted bicyclo[2.2.1]heptane derivatives, extrapolating this data to the specific case of the 3-fluorophenyl substituent would be speculative and would not meet the standard of scientific accuracy required for this article.
Therefore, the section on "Dynamic Conformational Analysis in Solution" for this compound cannot be generated at this time due to the absence of published research on this topic. Further experimental and computational studies are needed to elucidate the conformational dynamics of this particular compound.
Computational Chemistry and Theoretical Studies on 2 3 Fluorophenyl 2,5 Diazabicyclo 2.2.1 Heptane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. lsu.edu For 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net
The process of geometry optimization involves finding the minimum on the potential energy surface of the molecule. lsu.edu This not only provides the most stable conformation but also allows for the exploration of the molecule's energy landscape. By calculating the energies of different conformers, researchers can understand the molecule's flexibility and the energy barriers between different spatial arrangements. This is crucial for a molecule with a rigid bicyclic core and a rotatable phenyl group.
Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length (Aryl-N) | ~1.40 Å |
| C-N Bond Length (Bicyclic) | ~1.47 Å |
| Dihedral Angle (Phenyl-Bicyclic) | ~45° |
Note: The values in this table are representative and would be determined precisely in a specific DFT study.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, FMO analysis performed using the outputs of DFT calculations can identify the most reactive sites. The HOMO is likely to be localized on the electron-rich diazabicyclo[2.2.1]heptane core or the phenyl ring, indicating the probable sites for electrophilic attack. Conversely, the LUMO distribution would highlight regions susceptible to nucleophilic attack. These calculations are essential for predicting how the molecule might interact with other molecules or biological receptors. nih.govwpmucdn.com
Table 2: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Electron-donating capacity |
| LUMO | -1.2 eV | Electron-accepting capacity |
Note: These energy values are illustrative for a molecule of this type.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding how they behave in a biological environment, such as in water or bound to a protein. physchemres.org
For this compound, an MD simulation would reveal the flexibility of the phenyl group relative to the rigid bicyclic system. It would also show how the molecule interacts with solvent molecules, providing insights into its solubility and the stability of its different conformations in solution. When combined with a biological target, MD simulations can assess the stability of the ligand-protein complex over time. physchemres.org
Ligand-Target Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used in drug design to predict how a ligand, such as this compound, might bind to the active site of a target protein. The 2,5-diazabicyclo[2.2.1]heptane scaffold is known to be a component of ligands for various receptors, including the sigma-2 (σ2) receptor. semanticscholar.orgmdpi.com
Docking studies can reveal the specific binding mode of this compound within a target's binding pocket. For the σ2 receptor, computational studies on similar ligands have identified key interactions that are crucial for high-affinity binding. mdpi.comresearchgate.net These often include:
Hydrogen Bonding: A protonated nitrogen atom in the diazabicycloalkane core can form a critical hydrogen bond with key acidic residues, such as ASP29 in the σ2 receptor. semanticscholar.orgmdpi.com
π-Stacking Interactions: The phenyl ring can engage in favorable π-stacking interactions with aromatic amino acid residues like TYR150 in the binding site. semanticscholar.org
By predicting the pose of the molecule, docking algorithms allow for the visualization of these interactions and provide a structural hypothesis for the ligand's biological activity.
The introduction of fluorine into a ligand is a common strategy in medicinal chemistry to modulate its properties. nih.gov The fluorine atom in the 3-position of the phenyl ring can have several significant effects on ligand-target interactions. nih.govacs.org
Altered Electrostatics: Fluorine is the most electronegative element, and its presence can significantly alter the electrostatic potential of the phenyl ring. This can influence π-stacking interactions and other electrostatic-driven contacts within the binding pocket. nih.gov
Multipolar Interactions: The carbon-fluorine (C-F) bond can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups (C-F···C=O) of the protein, which can substantially enhance binding affinity. nih.govacs.org
Modulation of Water Networks: While fluorine is a poor hydrogen bond acceptor, it can influence the network of water molecules within a binding site. nih.govacs.org Displacing or reorganizing these water molecules can lead to favorable entropic contributions to the binding free energy. nih.gov
Computational methods are essential for dissecting these subtle effects, helping to rationalize the impact of fluorination and guide the design of more potent and selective ligands. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,5-Diazabicyclo[2.2.1]heptane Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of 2,5-diazabicyclo[2.2.1]heptane, which have been extensively studied as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), QSAR studies are instrumental in rationalizing their activity and guiding the design of new, more potent, and selective molecules.
The core principle of QSAR is that the biological effect of a ligand is dependent on its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be built to predict the activity of unsynthesized compounds. Key molecular descriptors relevant to 2,5-diazabicyclo[2.2.1]heptane analogues include:
Electronic Properties: Descriptors such as partial atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO) are used to model electrostatic interactions, which are crucial for the binding of ligands to the receptor. The nature and position of substituents on the aryl ring, such as the fluorine atom in this compound, significantly alter the electronic landscape of the molecule.
Steric Properties: Molecular volume, surface area, and specific conformational descriptors are used to model the spatial fit of the ligand within the receptor's binding pocket. The rigid bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane core serves as a constrained scaffold, making the orientation of substituents critical for activity. dntb.gov.ua
Hydrophobicity: The partition coefficient (logP) is a key descriptor for hydrophobicity, influencing how a compound distributes between aqueous and lipid environments, which affects its ability to cross cell membranes and reach its target.
Topological and 3D Descriptors: These describe the connectivity, shape, and 3D arrangement of atoms. Molecular modeling studies on 2,5-diazabicyclo[2.2.1]heptane derivatives have been used to identify preferred conformations and key pharmacophoric distances between essential features (e.g., the nitrogen atoms) that are compatible with high-affinity binding to nAChR subtypes like α4β2. acs.org
Structure-activity relationship (SAR) studies, the qualitative precursor to QSAR, have established that for biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes acting as α7 nAChR agonists, the 5-N-methyl substituent, the nature of the heteroaryl linker, and the terminal aryl group are all critical for achieving potent activity. nih.gov QSAR models build upon these findings by creating a quantitative formula that can predict the binding affinity (Ki) or functional potency (EC50) based on variations in these structural features. For instance, a hypothetical QSAR equation might take the form:
Activity (e.g., log(1/Ki)) = c1(Descriptor A) + c2(Descriptor B) + ... + Constant
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These computational models evaluate the drug-likeness of a molecule, helping to identify candidates that are likely to have favorable properties in the body. For this compound and its analogues, various ADME parameters can be calculated using established computational models.
These predictions are often based on well-regarded guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on various derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold have utilized these in silico tools to evaluate their potential as drug candidates. nih.gov
For example, a computational analysis of PFI-3 analogues, which feature the 2,5-diazabicyclo[2.2.1]heptane core, was performed using the SwissADME prediction model to assess their drug-like properties. nih.gov The results from such studies can be compiled to provide a comprehensive ADME profile.
Below is an interactive table representing a typical in silico ADME prediction for a compound like this compound, based on data from analogous structures.
| ADME Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut into the bloodstream. |
| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively pumped out of cells, which can improve bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the compound is likely to cross the BBB and act on targets within the central nervous system. nih.gov |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Predicts potential for drug-drug interactions with other compounds metabolized by this enzyme. |
| Metabolic Stability | Moderate | Suggests a reasonable half-life in the body. | |
| Excretion | Renal Clearance | Predicted | Indicates excretion via the kidneys is a likely pathway. |
Drug-Likeness and Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight (g/mol) | 192.23 | Yes (<500) |
| LogP (Octanol/Water Partition Coeff.) | 2.10 | Yes (<5) |
| Hydrogen Bond Donors | 1 | Yes (<5) |
| Hydrogen Bond Acceptors | 2 | Yes (<10) |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | Favorable for BBB penetration (<90 Ų) |
These in silico predictions are invaluable for filtering large libraries of potential drug candidates, identifying potential liabilities early, and prioritizing compounds with the most promising pharmacokinetic profiles for synthesis and further experimental testing. nih.govnih.gov
Molecular and Cellular Investigations of Biological Interactions of 2 3 Fluorophenyl 2,5 Diazabicyclo 2.2.1 Heptane
Receptor Binding Profiles and Selectivity Assessments
The interaction of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane and its analogues with several key receptors has been a central theme of its investigation, revealing a nuanced binding profile and selectivity.
Sigma-2 (σ2) Receptor Ligand Engagement and Affinity Determination
Research into the engagement of compounds containing the 2,5-diazabicyclo[2.2.1]heptane core with sigma receptors has demonstrated a notable affinity for the sigma-2 (σ2) subtype. In a study exploring piperazine (B1678402) bioisosteres, an analogue featuring the bridged 2,5-diazabicyclo[2.2.1]heptane moiety displayed nanomolar affinity for the σ2 receptor. semanticscholar.org Specifically, this bridged analogue, designated as compound 2r, exhibited a binding affinity (Ki) of 10.7 ± 1.8 nM for the σ2 receptor. semanticscholar.org This finding suggests that the rigid, bicyclic structure is well-tolerated by the σ2 receptor binding site. Computational chemistry studies have indicated that hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 are significant contributors to the high binding affinity of small molecules to this protein. semanticscholar.org
Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Interactions (α4β2 and α7)
The 2,5-diazabicyclo[2.2.1]heptane scaffold is recognized as a key structural motif in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). A wide array of compounds incorporating this bicyclic nucleus have demonstrated potency as nAChR ligands. researchgate.net The protected precursor, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is utilized in the synthesis of partial agonists for the α4β2 nAChR subtype. sigmaaldrich.com
While direct binding data for this compound is not extensively detailed in the reviewed literature, studies on closely related structures provide significant insights. For instance, research on a series of analogues of SEN12333, a known α7 nAChR ligand, revealed that the inclusion of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane group resulted in the highest binding affinity for the α7 subtype within the tested series. researchgate.net Conversely, studies on a different but related diazabicyclic system, 3,6-diazabicyclo[3.1.1]heptanes, have shown that derivatives can exhibit very high affinity for the α4β2 nAChR subtype, with some compounds displaying Ki values in the picomolar range and a remarkable selectivity over the α7 subtype. unimi.itunimi.it One such derivative, bearing a 4-fluorine substituted aniline (B41778) ring, showed a Ki value of 10 pM for the α4β2 receptor and a selectivity of over 3,000,000-fold against the α7 receptor. unimi.it These findings underscore the potential for the broader class of diazabicyclic compounds to interact potently and selectively with nAChR subtypes.
Dopamine (B1211576) Reuptake Inhibition Mechanisms
The potential for this compound and its analogues to inhibit dopamine reuptake is primarily understood through their interaction with the dopamine transporter (DAT). The DAT is a key protein in regulating dopamine levels in the synapse by transporting it back into the presynaptic neuron. google.com A study involving a series of analogues of GBR 12909, a known dopamine reuptake inhibitor, where the piperazine moiety was replaced with (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, provided key insights into the structure-activity relationship. The resulting compounds (compounds 23-26 in the study) demonstrated moderate to poor affinity for the DAT, with IC50 values ranging from 127 to 1170 nM. This suggests that while the 2,5-diazabicyclo[2.2.1]heptane core can be incorporated into molecules that bind to the DAT, it may not be the optimal scaffold for high-affinity interactions in this particular chemical series.
Enzyme Inhibition and Modulation Studies
Beyond receptor interactions, the 2,5-diazabicyclo[2.2.1]heptane scaffold has been investigated for its role in modulating the activity of clinically relevant enzymes.
Investigation of Menin-MLL Protein-Protein Interaction Inhibition by Analogues
A significant area of research has been the use of the 2,5-diazabicyclo[2.2.1]heptane scaffold in the design of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia. Computational modeling suggested that the conformationally constrained (1S,4S)-2,5-diazabicyclo[2.2.1]heptane linker could optimally position a Michael acceptor group for covalent bond formation with a key cysteine residue (Cys329) in the MLL binding pocket of menin. nih.gov
This led to the synthesis of compound 24 (M-1121), which incorporates the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane linker. This compound proved to be a highly potent inhibitor of the menin-MLL interaction, with IC50 values of 10.3 nM in the MV4;11 cell line and 51.5 nM in the MOLM-13 cell line. nih.gov The stereochemistry of the linker was found to be crucial for this high potency. The corresponding stereoisomer containing the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane linker was significantly weaker, with IC50 values of 436 nM and 504 nM in the same cell lines, respectively. nih.gov This demonstrates a 40-fold and 9-fold decrease in potency, highlighting the precise structural requirements for effective inhibition.
Characterization of Other Relevant Enzyme Targets
The versatility of the 2,5-diazabicyclo[2.2.1]heptane core is further demonstrated by its use as a scaffold in the development of inhibitors for other enzyme targets. The protected form, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, serves as a starting material for the synthesis of antagonists for the C-C chemokine receptor type 2 (CCR2) and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). sigmaaldrich.com Additionally, a patent has described a series of substituted indole (B1671886) derivatives containing the 2,5-diazabicyclo[2.2.1]heptane moiety as inhibitors of poly(ADP-ribose) polymerase (PARP). While these findings point to the potential of this chemical scaffold to interact with a range of enzymes, direct inhibitory activity of this compound on these specific targets has not been explicitly detailed in the available literature.
Data Tables
Table 1: Receptor Binding and Functional Activity of 2,5-Diazabicyclo[2.2.1]heptane Analogues and Related Compounds
| Compound/Analogue | Receptor/Transporter | Assay Type | Value | Reference |
|---|---|---|---|---|
| Compound 2r (Bridged 2,5-diazabicyclo[2.2.1]heptane analogue) | Sigma-2 (σ2) Receptor | Binding Affinity (Ki) | 10.7 ± 1.8 nM | semanticscholar.org |
| GBR 12909 Analogue with (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane | Dopamine Transporter (DAT) | Inhibition Constant (IC50) | 127 - 1170 nM | |
| 3,6-Diazabicyclo[3.1.1]heptane derivative with 4-fluoroaniline | α4β2 nAChR | Binding Affinity (Ki) | 10 pM | unimi.it |
| 3,6-Diazabicyclo[3.1.1]heptane derivative with 4-fluoroaniline | α7 nAChR | Binding Affinity (Ki) | >33,200 nM | unimi.it |
Table 2: Menin-MLL Interaction Inhibition by a 2,5-Diazabicyclo[2.2.1]heptane-Containing Analogue (Compound 24/M-1121)
| Cell Line | Inhibition Constant (IC50) | Reference |
|---|---|---|
| MV4;11 | 10.3 nM | nih.gov |
| MOLM-13 | 51.5 nM | nih.gov |
Cellular Pathway Modulation in In Vitro Systems
The 2,5-diazabicyclo[2.2.1]heptane framework serves as a versatile scaffold for the development of novel anti-cancer agents. Dithiocarbamate (B8719985) derivatives of this scaffold have demonstrated significant potential as inducers of apoptosis in various cancer cell lines. nih.govnih.gov Research has focused on synthesizing these compounds and evaluating their antiproliferative activities, revealing a mechanism that primarily involves programmed cell death rather than necrosis. nih.gov
One study detailed the synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. nih.gov Among these, a specific derivative, compound 9e, showed notable antiproliferative effects against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. nih.gov Further investigation into its mechanism confirmed that compound 9e induces apoptosis through a caspase-dependent pathway, evidenced by the immunodetection of active caspase-3 in treated cancer cells. nih.gov A key finding was that this compound did not induce necrotic cell death in either tumor cells or normal human lymphocytes, suggesting a degree of tumor selectivity. nih.govnih.gov
Another study focused on a hybrid molecule combining the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate structure with nitrostyrene. nih.gov The most potent of these hybrids, compound 8a, exhibited powerful antiproliferative activity against several human cervical cancer cell lines, including HeLa, CaSki, and ViBo, with its efficacy being superior to the conventional chemotherapeutic agents Cisplatin and Paclitaxel in these assays. nih.govresearchgate.net Mechanistic studies revealed that compound 8a also functions by inducing apoptosis via caspase-3 activation and was found to arrest the cell cycle in the G1 phase for HeLa and CaSki cells. nih.govresearchgate.net Importantly, at its effective concentrations, compound 8a did not cause necrotic death in normal human lymphocytes. nih.govresearchgate.net
Table 1: In Vitro Antiproliferative Activity of Dithiocarbamate Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|---|
| 9e | CaSki | Cervical | 28 | - |
| MDA-MB-231 | Breast | 18 | - | |
| SK-Lu-1 | Lung | 20 | - | |
| 8a | HeLa | Cervical | - | 0.99 ± 0.007 |
| CaSki | Cervical | - | 2.36 ± 0.016 | |
| ViBo | Cervical | - | 0.73 ± 0.002 |
Data sourced from Laskar et al. (2017) and Laskar et al. (2018). nih.govresearchgate.net
Glioblastoma (GBM) is a particularly aggressive brain cancer known for its resistance to treatment. nih.gov Analogues of the 2,5-diazabicyclo[2.2.1]heptane scaffold have been investigated for their ability to sensitize GBM cells to standard chemotherapeutic agents like temozolomide (B1682018) (TMZ). nih.govmdpi.com
One such analogue, PFI-3, which incorporates a (1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl moiety, was found to enhance the cell-killing effects of TMZ on glioblastoma cells. nih.govmdpi.com While PFI-3 and its newly designed analogues showed no cytotoxic effects on their own, several of these compounds markedly increased the sensitivity of GBM cells to TMZ-induced cell death when used in combination. nih.gov A structure-activity relationship (SAR) study was conducted to optimize this sensitizing effect, leading to the synthesis of four new series of PFI-3 analogues. nih.gov The research identified several candidates, such as compounds 4a, 4b, and 5, that demonstrated significantly better efficacy in sensitizing GBM cells to TMZ than the parent compound, PFI-3. nih.gov
Table 2: Relative Efficacy of PFI-3 Analogues in Sensitizing LN229 Glioblastoma Cells to Temozolomide (TMZ)
| Compound Series | Modification | Effect on TMZ-Induced Cell Death |
|---|---|---|
| Series 2 | Optimized A-ring and R-isomer chirality | Varied activity, some analogues more potent than PFI-3 |
| Series 3 | 5-membered linker | Weak activity |
| Series 4 | Di-phenyl urea (B33335) structure | Compounds showed better bromodomain inhibition |
| Series 5 | Methoxyphenyl-B-ring | Exceptionally strong inhibitors |
This table summarizes the findings on newly designed analogues that enhance the cell-death-inducing activity of TMZ. nih.gov
Mechanism of Action Elucidation at the Molecular Level
The biological effects of 2,5-diazabicyclo[2.2.1]heptane derivatives are underpinned by their interactions with specific molecular targets. As established in in vitro studies, the dithiocarbamate derivatives of this scaffold induce apoptosis through the activation of the caspase-dependent pathway, with caspase-3 being a key effector molecule in this process. nih.govnih.govresearchgate.net
For analogues that sensitize glioblastoma cells to chemotherapy, a different mechanism has been identified. The parent compound PFI-3 is known to be a small molecule inhibitor that targets the bromodomains within the BRG1 and BRM catalytic subunits of the SWI/SNF chromatin remodeling complex. mdpi.com The SWI/SNF complex plays a crucial role in gene regulation and DNA repair, and its inhibition by PFI-3 analogues likely contributes to their ability to enhance the efficacy of DNA alkylating agents like TMZ. nih.govmdpi.com
Furthermore, computational and experimental studies have revealed that the bridged 2,5-diazabicyclo[2.2.1]heptane core can bind with nanomolar affinity to the σ2 receptor (σ2R/TMEM97). researchgate.net Molecular modeling based on the crystal structure of the σ2R/TMEM97 protein suggests that this high-affinity binding is driven by key interactions, including hydrogen bonding with the amino acid residue ASP29 and π-stacking interactions with TYR150. researchgate.net The modulation of the σ2 receptor is known to affect cellular pathways involved in diseases like cancer. researchgate.net
In Vivo Pharmacological Characterization in Animal Models for Mechanistic Insight (Non-Clinical Efficacy/Safety)
To translate in vitro findings into a more complex biological system, analogues of the 2,5-diazabicyclo[2.2.1]heptane scaffold have been evaluated in animal models. These non-clinical studies provide crucial insights into the potential efficacy and mechanism of action of these compounds in a living organism. nih.gov
In one line of research, spirooxindole analogues that function as MDM2 inhibitors were tested in a xenograft model of human osteosarcoma (SJSA-1), which expresses wild-type p53. acs.org A single oral administration of compounds 59 and 60, potent MDM2 inhibitors built upon a related scaffold, resulted in strong activation of the p53 tumor suppressor pathway within the tumor tissue. acs.org This was evidenced by the upregulation of p53 and its target genes. Furthermore, this p53 activation led to significant apoptosis induction in the xenograft tumor, as measured by the cleavage of PARP and caspase-3. acs.org These findings demonstrate that the molecular mechanism observed in vitro—liberation of p53 leading to apoptosis—is recapitulated in an in vivo setting, providing mechanistic support for their anti-tumor activity. acs.org
Table 3: Summary of In Vivo Pharmacodynamic Study in SJSA-1 Xenograft Model
| Compound | Administration | Key Mechanistic Finding | Outcome |
|---|---|---|---|
| 59 | Single oral dose (100 mg/kg) | Strong activation of p53 pathway in tumor tissue | Strong apoptosis induction (PARP and caspase-3 cleavage) |
| 60 (AA-115/APG-115) | Single oral dose (100 mg/kg) | Strong activation of p53 pathway in tumor tissue | Strong apoptosis induction (PARP and caspase-3 cleavage) |
Data from a study on MDM2 inhibitors demonstrating in vivo target engagement and downstream effects. acs.org
Structure Activity Relationship Sar and Rational Design in Medicinal Chemistry for 2 3 Fluorophenyl 2,5 Diazabicyclo 2.2.1 Heptane Analogues
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 2,5-diazabicyclo[2.2.1]heptane analogues is highly sensitive to the nature and position of substituents on both the bicyclic core and any appended aromatic rings. Structure-activity relationship (SAR) studies have been pivotal in elucidating the specific contributions of different functional groups to the molecule's interaction with its biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs).
Key findings from SAR studies include:
Substitution on the Bicyclic Nitrogen: The substituent on the second nitrogen of the diazabicyclo[2.2.1]heptane ring is critical for activity. For instance, in a series of analogues targeting the α7 nAChR, a 5-N-methyl group was found to be crucial for potent agonist activity. nih.gov
Aromatic Ring Substitution: Modifications to the phenyl ring, such as the position and type of halogen, significantly impact potency and selectivity. The placement of a fluorine atom at the 3-position, as in the parent compound, is a common feature in potent ligands.
Linker and Terminal Groups: For biaryl substituted derivatives, the nature of the linker connecting the bicyclic core to a second aryl group and the identity of that terminal aryl group are determining factors for achieving high affinity and functional activity. nih.gov
Chirality: The stereochemistry of the bicyclic system is vital. The (1S,4S) configuration is frequently employed and has been shown to be superior to other isomers in certain contexts, such as in dithiocarbamate-nitrostyrene hybrids developed as antiproliferative agents. nih.gov
The following table summarizes the effects of various substitutions on the activity of 2,5-diazabicyclo[2.2.1]heptane analogues targeting different receptors.
| Scaffold/Analogue | Substituent Modification | Target | Effect on Biological Activity |
| Biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes | 5-N-methyl substituent | α7 nAChR | Critical for potent agonist activity nih.gov |
| 7-azanorbornane derivatives | N-substituents (chiral) | Asymmetric Catalysis | Determines relative and absolute configuration of stereocenters researchgate.net |
| Dithiocarbamate-nitrostyrene hybrids | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane vs. piperazine (B1678402) | Cervical Cancer Cell Lines | The (1S,4S)-diazabicycloheptane system was found to be superior to the piperazine counterpart nih.gov |
| 4-(Quinolin-5-yl)butanoic amides | Replacement of piperazine with 2,5-diazabicyclo[2.2.1]heptane | M1 Muscarinic Receptor | Decreased potency observed nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes, improve drug-like properties, and circumvent patent limitations, all while retaining the desired biological activity. nih.govresearchgate.net The 2,5-diazabicyclo[2.2.1]heptane core is often considered a rigid bicyclic counterpart to the more flexible piperazine ring. researchgate.netdntb.gov.ua
Scaffold Hopping: This strategy involves replacing the central molecular core with a functionally equivalent but structurally different scaffold. In the context of M1 muscarinic receptor antagonists, replacing a piperazine ring with a 2,5-diazabicyclo[2.2.1]heptane scaffold was explored. nih.gov While this particular hop resulted in decreased potency, it exemplifies the approach of using this rigid bicyclic system to explore new chemical space and alter molecular properties. nih.gov The goal is to maintain the spatial arrangement of key interacting groups while modifying the core structure. nih.gov
Bioisosteric Replacement: This technique involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, thereby retaining the same biological activity. nih.gov For analogues of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, bioisosteric replacements could be applied to the fluorophenyl ring. For example, the fluorine atom could be replaced with other electron-withdrawing groups, or the entire phenyl ring could be swapped for a different aromatic heterocycle to fine-tune electronic properties, metabolic stability, or receptor interactions. Such strategies rely on the understanding that different fragments can occupy the same binding site and perform similar functions. researchgate.net
Design Principles for Modulating Receptor Selectivity and Affinity
The rational design of 2,5-diazabicyclo[2.2.1]heptane analogues aims to fine-tune their binding affinity and selectivity for specific receptor subtypes. The rigid nature of the bicyclic scaffold is advantageous as it reduces the conformational flexibility of the molecule, leading to more specific interactions with the target receptor.
Key design principles include:
Conformational Constraint: The rigid 2,5-diazabicyclo[2.2.1]heptane framework locks the orientation of the substituents. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing affinity. This scaffold has been used to create conformationally rigid models for NMR studies of N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes.
Vectorial Orientation of Substituents: The specific stereochemistry, such as the (1R,4R) or (1S,4S) configuration, precisely dictates the spatial vectors of the substituents at the 2- and 5-positions. This is crucial for aligning the pharmacophoric elements—such as hydrogen bond donors/acceptors and aromatic rings—with complementary residues in the receptor binding pocket. For example, in the design of an epibatidine (B1211577) analogue, a 6-substituted 2-azabicyclo[2.2.1]heptane was synthesized to achieve high binding affinity at the nicotinic acetylcholine receptor. rsc.org
Modulation of Physicochemical Properties: Substituents are chosen to modulate properties like lipophilicity, electronic distribution, and hydrogen bonding capacity. The 3-fluoro substituent on the phenyl ring, for instance, acts as a weak hydrogen bond acceptor and alters the electronic nature of the ring, which can be critical for both affinity and selectivity. In the development of histamine (B1213489) H3 receptor antagonists, optimization of nonaromatic nitrogen heterocyclic rings, including modifications of the core scaffold, was performed to achieve high binding affinity and CNS target selectivity. acs.org
Development of Chemical Libraries Based on the 2,5-Diazabicyclo[2.2.1]heptane Core
The 2,5-diazabicyclo[2.2.1]heptane scaffold is a valuable building block for the construction of combinatorial chemical libraries aimed at discovering new biologically active compounds. Its rigid structure and two points of diversity (the two nitrogen atoms) make it an ideal core for creating a wide range of analogues for high-throughput screening.
Encoded Library Technology (ELT) has utilized this scaffold. In one example, 2,5-diazabicyclo[2.2.1]heptane was used as a "cycle 3" building block in the synthesis of a DNA-encoded library. timothyspringer.org The selection process from this library against a specific protein-protein interaction target prominently identified this bicyclic amine, demonstrating its utility in generating potent and specific binders from a large and diverse collection of compounds. timothyspringer.org
The synthesis of these libraries often involves a multi-step process where the core is first prepared, and then various substituents are added to the nitrogen atoms. The development of practical and scalable synthetic routes to chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been crucial for its incorporation into these libraries. researchgate.net These synthetic efforts enable the systematic exploration of chemical space around this privileged scaffold.
Ligand Optimization Strategies for Specific Biological Targets
Ligand optimization is a critical process in drug discovery that involves iteratively modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For compounds based on the 2,5-diazabicyclo[2.2.1]heptane core, optimization strategies have been applied to tailor them for specific targets.
An example of such optimization can be seen in the development of inhibitors for p21-activated kinase 1 (PAK1). nih.gov In this work, the (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane moiety was incorporated as a "solvent tail" to interact with the solvent-exposed region of the kinase. This modification was part of a broader strategy to optimize potency and kinase selectivity by maximizing interactions at multiple positions around a bis-anilino pyrimidine (B1678525) core. nih.gov The introduction of the bicyclic heptane (B126788) was a deliberate choice to improve properties like ligand efficiency while maintaining or improving the inhibitory activity against the target kinase and selectivity against off-targets. nih.gov
Another instance involves the development of potent and selective 5-HT7 receptor antagonists. acs.org While the final lead compound, PZ-1361, belonged to the class of arylsulfonamides of (aryloxy)alkyl alicyclic amines, the research highlighted the importance of the alicyclic amine portion. The optimization process often involves exploring various cyclic amines, including bicyclic structures like 2,5-diazabicyclo[2.2.1]heptane, to find the optimal balance of steric bulk, basicity, and conformational rigidity required for high-affinity binding to the target receptor.
Future Directions in Research on 2 3 Fluorophenyl 2,5 Diazabicyclo 2.2.1 Heptane and Its Scaffold
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of the 2,5-diazabicyclo[2.2.1]heptane core and its derivatives is an active area of research, with a growing emphasis on efficiency and sustainability. Future explorations are likely to focus on several key areas:
Organocatalysis: Asymmetric organocatalysis offers a metal-free and environmentally benign approach to chiral synthesis. Derivatives of 2,5-diazabicyclo[2.2.1]heptane have already been employed as chiral organocatalysts in reactions like the Biginelli reaction, demonstrating their potential to induce stereoselectivity. semanticscholar.orgdoaj.orgumich.edu Future work will likely involve the development of novel organocatalytic methods for the synthesis of the bicyclic scaffold itself, potentially leading to more efficient and enantioselective routes.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Biocatalytic methods are being explored for the synthesis of chiral amines and for the introduction of fluorine atoms into organic molecules. acs.orgnih.govacsgcipr.orgresearchgate.netmdpi.com Given that 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane contains both a chiral bicyclic diamine and a fluorinated aromatic ring, biocatalysis presents a promising avenue for its sustainable production. Research into engineered enzymes, such as transaminases and fluorinases, could lead to highly selective and environmentally friendly synthetic pathways.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of N-aryl bicyclic amines is an area ripe for exploration. This technology could enable the efficient and safe production of this compound and its analogs on a larger scale.
Development of Advanced Probes for Biological Target Validation
To further elucidate the biological roles of the targets of this compound, the development of advanced chemical probes is crucial. These probes can be instrumental in target identification, validation, and imaging.
Photoaffinity Labeling: This technique utilizes photoreactive groups to form covalent bonds with target proteins upon UV irradiation, enabling their identification and the mapping of binding sites. nih.govnih.govtdl.orgresearchgate.netresearchgate.net Designing analogs of this compound incorporating photoaffinity labels, such as diazirines or benzophenones, would be a powerful strategy to definitively identify its binding partners within the complex environment of the central nervous system.
Biotinylated Probes: Biotin-conjugated ligands are widely used for affinity-based protein purification and identification. A biotinylated version of this compound could be used to isolate and identify its receptors and associated protein complexes from cell lysates or tissues, providing valuable insights into its mechanism of action. nih.govthermofisher.com
Fluorescent Probes: The development of fluorescently tagged analogs would allow for the visualization of the subcellular localization of the target receptors and the study of ligand-receptor dynamics in real-time using advanced microscopy techniques.
Integration with Emerging Technologies in Chemical Biology
The unique structural features of the 2,5-diazabicyclo[2.2.1]heptane scaffold make it an attractive building block for integration with novel chemical biology platforms.
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive combinatorial libraries of compounds. The 2,5-diazabicyclo[2.2.1]heptane scaffold has already been incorporated as a building block in the construction of DNA-encoded libraries, highlighting its compatibility with this powerful drug discovery engine. timothyspringer.orgchemrxiv.orgemolecules.com Future efforts will likely focus on designing and synthesizing novel DELs incorporating this scaffold to discover new ligands for a wide range of biological targets.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The rigid nature of the 2,5-diazabicyclo[2.2.1]heptane scaffold could make it an ideal linker component in PROTAC design, providing precise control over the spatial orientation of the target-binding and E3 ligase-recruiting moieties. Exploring its use in PROTACs aimed at CNS targets could open up new therapeutic avenues.
Chemoproteomics: This field employs chemical probes to study protein function and interaction networks on a proteome-wide scale. Advanced probes based on this compound could be utilized in chemoproteomic studies to identify off-targets and to map the broader protein interaction landscape of its primary targets, such as nAChRs. nih.govnih.govdrugdiscoverychemistry.com
Computational Design of Next-Generation Analogues with Tuned Pharmacological Profiles
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties.
Molecular Docking and Dynamics: In silico modeling of the interaction between this compound and its target receptors, such as the α4β2 nAChR, can provide detailed insights into the binding mode and key molecular interactions. nih.govmdpi.com Molecular dynamics simulations can further explore the conformational changes and energetic landscapes of the ligand-receptor complex, guiding the design of new analogs with improved affinity and selectivity.
Pharmacophore Modeling and QSAR: Based on the known structure-activity relationships (SAR) of 2,5-diazabicyclo[2.2.1]heptane derivatives, pharmacophore models can be developed to define the essential chemical features required for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) studies can then be used to predict the potency of new, computationally designed analogs.
The following table summarizes some of the key computational approaches and their potential applications in designing next-generation analogs:
| Computational Approach | Application in Drug Design |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to its target protein. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the flexibility and stability of the ligand-receptor complex. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. |
Application of the Scaffold in Diverse Academic Chemical and Biological Investigations
The utility of the 2,5-diazabicyclo[2.2.1]heptane scaffold extends beyond its role in medicinal chemistry. Its rigid, chiral structure makes it a valuable tool in various other scientific disciplines.
Asymmetric Synthesis: Chiral derivatives of 2,5-diazabicyclo[2.2.1]heptane have been successfully used as ligands in asymmetric catalysis, demonstrating their ability to control the stereochemical outcome of chemical reactions. umich.edupwr.edu.placs.orgportico.org Further exploration of this scaffold in the development of novel chiral catalysts for a broader range of asymmetric transformations is a promising area of research.
Materials Science: The incorporation of the rigid and chiral 2,5-diazabicyclo[2.2.1]heptane unit into polymers and other materials could lead to novel materials with unique optical, electronic, or mechanical properties. Its well-defined three-dimensional structure could be used to impart specific conformational constraints and chirality to macromolecular architectures.
Peptidomimetics: The constrained bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane makes it an excellent scaffold for the design of peptidomimetics. It can be used to mimic the turns and loops of peptides, leading to the development of novel bioactive molecules with improved stability and bioavailability compared to their natural peptide counterparts.
Q & A
Q. What are the key synthetic methodologies for preparing 2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step organic reactions, such as:
- Nucleophilic substitution to introduce the 3-fluorophenyl group onto the bicyclic scaffold.
- Cyclization strategies (e.g., Staudinger reduction followed by transannular cyclization) to form the diazabicyclo[2.2.1]heptane core .
Critical parameters include temperature control (0–25°C for cyclization steps) and pH adjustments to stabilize intermediates. Stereochemical purity is achieved via chiral auxiliaries or enantioselective catalysis, with yields ranging from 50–88% depending on substituent electronic effects .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally analogous derivatives .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, validated by retention time comparisons with known standards .
- NMR spectroscopy (e.g., H and C) identifies key signals: the fluorophenyl aromatic protons (δ 6.8–7.4 ppm) and bridgehead carbons (δ 45–55 ppm) .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Receptor binding assays : Screen against neuronal nicotinic acetylcholine receptors (α4β2 and α7 subtypes) due to structural similarity to active diazabicycloheptane derivatives .
- Enzyme inhibition studies : Test IC values against kinases or proteases using fluorescence polarization or calorimetry .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence catalytic efficiency in asymmetric organocatalysis?
The electron-withdrawing fluorine enhances electrophilicity at the catalytic site, improving enantioselectivity in reactions like the Biginelli cyclocondensation. For example:
- In DHPM synthesis, the 3-fluorophenyl derivative achieves 46% ee vs. 32% for non-fluorinated analogs under identical conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce selectivity, while methanol/iso-propanol mixtures optimize both yield (88%) and ee (34%) .
Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for diazabicycloheptane derivatives?
- Computational modeling : Perform DFT calculations to compare binding affinities of stereoisomers with target proteins (e.g., α7 nAChR) .
- Isotopic labeling : Use F NMR to track fluorophenyl group interactions in dynamic combinatorial libraries .
- Meta-analysis : Cross-reference IC values across studies to identify outliers caused by assay variability (e.g., cell line differences) .
Q. How can researchers optimize reaction conditions to mitigate epimerization during derivatization?
- Protecting group selection : Boc groups reduce epimerization risk vs. acetyl during lithiation-electrophile trapping sequences .
- Base choice : Avoid strong bases (e.g., LDA) in protic solvents; use milder bases (KCO) in THF to maintain stereointegrity .
- Reaction monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediate lactam formation, a common epimerization precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
